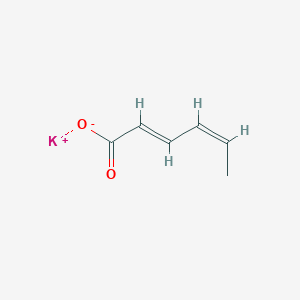
trans,cis-Sorbic acid, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,cis-Sorbic acid, potassium salt: is a salt derivative of trans,cis-Sorbic acidThis compound has been utilized in various scientific studies, particularly in the field of photosensitization of carbon nanotubes and the production of reactive oxygen species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans,cis-Sorbic acid, potassium salt typically involves the neutralization of sorbic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the potassium salt in solid form .
Industrial Production Methods: On an industrial scale, sorbic acid is first produced through the condensation of crotonaldehyde and ketene. The sorbic acid is then neutralized with potassium hydroxide to form the potassium salt. This method ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans,cis-Sorbic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound are susceptible to oxidation, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include epoxides and diols.
Reduction: Products include alkanes and alcohols.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
trans,cis-Sorbic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the production of reactive oxygen species.
Biology: Studied for its effects on microbial growth and metabolism.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the preservation of food products due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of trans,cis-Sorbic acid, potassium salt involves its ability to disrupt microbial cell membranes, leading to cell death. The compound targets the cell membrane’s integrity, causing leakage of cellular contents and ultimately inhibiting microbial growth . Additionally, the compound’s double bonds are prone to oxidation, leading to the formation of reactive oxygen species that further contribute to its antimicrobial activity .
Comparación Con Compuestos Similares
Potassium sorbate: Another salt of sorbic acid, commonly used as a food preservative.
Calcium sorbate: Similar in function but less soluble in water compared to potassium sorbate.
Uniqueness: trans,cis-Sorbic acid, potassium salt is unique due to its specific isomeric form, which may exhibit different reactivity and biological activity compared to other sorbate salts. Its specific configuration allows for unique interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C6H7KO2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
potassium;(2E,4Z)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2-,5-4+; |
Clave InChI |
CHHHXKFHOYLYRE-XSOJFRPOSA-M |
SMILES isomérico |
C/C=C\C=C\C(=O)[O-].[K+] |
SMILES canónico |
CC=CC=CC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


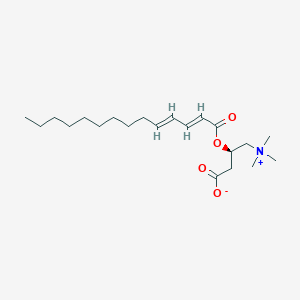
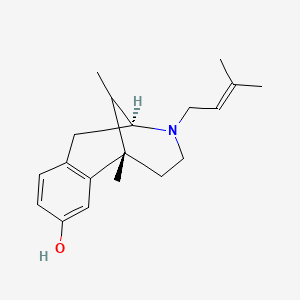
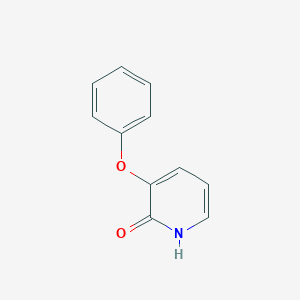
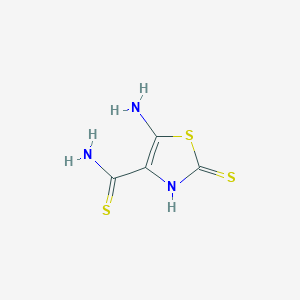
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
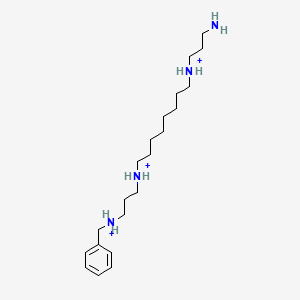
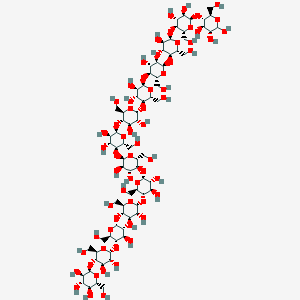
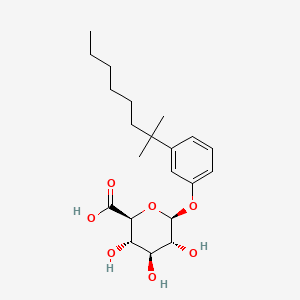
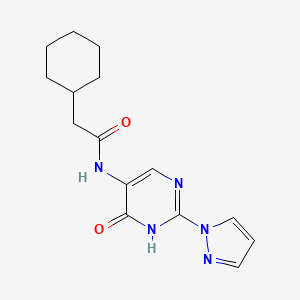
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
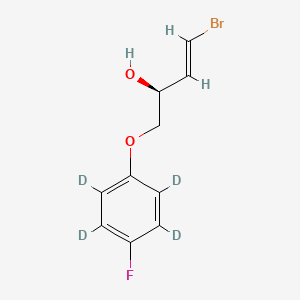
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
